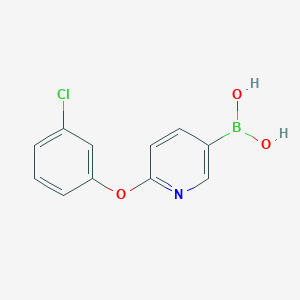

2-(3-Chlorophenoxy)pyridine-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

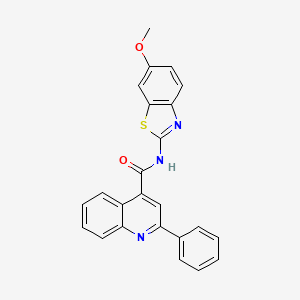

2-(3-Chlorophenoxy)pyridine-5-boronic acid is a chemical compound with the CAS Number: 2377611-32-8 . It has a molecular weight of 249.46 and its IUPAC name is 6-(3-chlorophenoxy)-3-pyridinylboronic acid . It is typically stored in a freezer .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications

Electrochemical Applications

The Electrochemical Oxidation of Chlorinated Phenols : A study involving boron-doped diamond films on silicon substrates used in electrodes demonstrates the electrochemical oxidation of chlorinated phenols, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), in synthetic wastewater. This process, which leads to the complete mineralization of 2,4-D, underscores the role of boronic acid derivatives in environmental remediation technologies (Souza et al., 2016).

Synthetic Chemistry

Suzuki–Miyaura Cross-Coupling Reactions : Research on the synthesis of various boronic acids, including pyridylboronic acids, through directed ortho-metalation reactions, followed by reactions with triisopropyl borate, has expanded the toolkit for creating highly functionalized heteroarylpyridine derivatives. Such derivatives have been obtained in moderate to high yields, showcasing the utility of boronic acids in constructing complex organic molecules (Smith et al., 2008).

Analytical Chemistry

Voltammetric Method for Pyridine Herbicide Determination : A voltammetric method using a bare boron-doped diamond electrode has been developed for the rapid determination of the pyridine herbicide triclopyr. This highlights the role of boronic acid derivatives in enhancing analytical methodologies for environmental monitoring and agricultural chemistry (Janíková-Bandžuchová et al., 2015).

Material Science

Photophysical Properties of Boron-Dipyrromethenes : Studies on the nucleophilic substitution reactions of hydroxy-pyridines with borondipyrromethenes (BODIPYs) resulting in compounds with varied spectral, electrochemical, and photophysical properties demonstrate the potential of boronic acid derivatives in developing new materials with specific optical properties (Khan et al., 2010).

Future Directions

While specific future directions for 2-(3-Chlorophenoxy)pyridine-5-boronic acid are not mentioned in the available resources, boronic acids and their derivatives continue to be valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Their applications span various fields, from drug discovery to materials science.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(3-Chlorophenoxy)pyridine-5-boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . The boronic acid donates its organoboron group to a palladium catalyst, forming a new bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction results in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature, the pH of the environment, and the presence of other substances . The compound itself is stable under normal storage conditions, but it should be kept in a freezer for long-term storage .

Properties

IUPAC Name |

[6-(3-chlorophenoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSHNGBOFNHZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

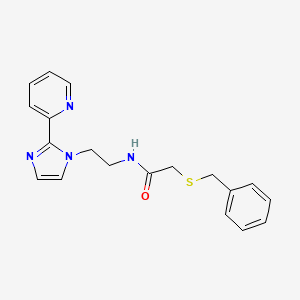

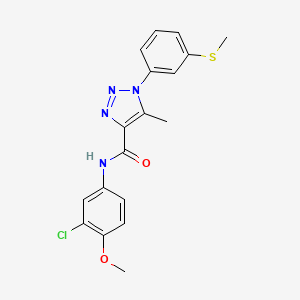

![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)

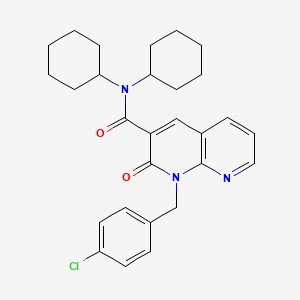

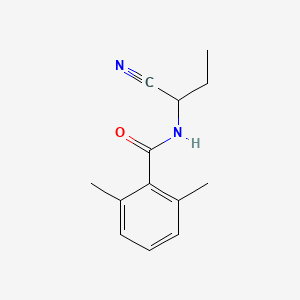

![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)

![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)

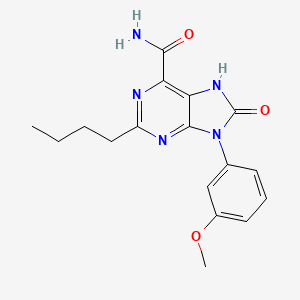

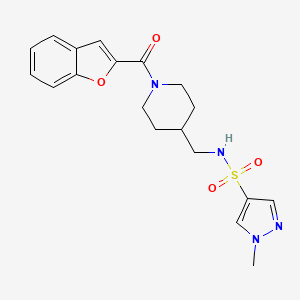

![3-(3-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2761463.png)